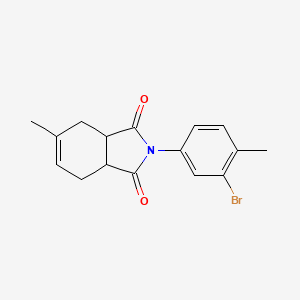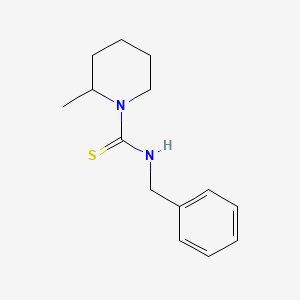![molecular formula C18H17ClN2O5 B4301628 ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate](/img/structure/B4301628.png)
ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate
Descripción general
Descripción
Ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate, also known as ethyl 2-chloro-α-(2-nitrobenzamido)-2-phenylacetate, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of esters and is widely used in the pharmaceutical industry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting fungal cell membranes. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells. The anti-inflammatory activity of the compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate has been shown to have several biochemical and physiological effects. The compound has been found to reduce the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. The compound has also been shown to have low toxicity and no significant adverse effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate in lab experiments is its broad-spectrum antimicrobial activity. The compound can be used to study the effects of antimicrobial agents on various bacterial and fungal strains. Another advantage is the compound's low toxicity and lack of significant adverse effects on normal cells. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new drugs based on the structure of the compound for the treatment of bacterial and fungal infections, cancer, and inflammatory diseases. Further studies are also needed to elucidate the mechanism of action of the compound and its potential side effects. Finally, the compound's potential as a diagnostic tool for certain diseases should also be explored.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. It has been used in the development of new drugs for the treatment of bacterial and fungal infections, cancer, and inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-2-26-17(22)11-15(12-7-3-5-9-14(12)19)20-18(23)13-8-4-6-10-16(13)21(24)25/h3-10,15H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDLXAQSPIVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-fluorophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4301553.png)


![9,10-dimethyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B4301565.png)
![7,7-dimethyl-4-(3-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4301570.png)


![ethyl 3-(2-chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B4301598.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4301608.png)
![ethyl 2-[(3-oxocyclohex-1-en-1-yl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4301621.png)
![ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate](/img/structure/B4301626.png)
![ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301642.png)
![N'-cyclopentylidene-2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetohydrazide](/img/structure/B4301646.png)
![[4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4301651.png)